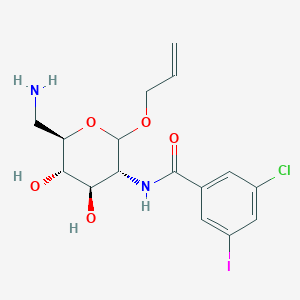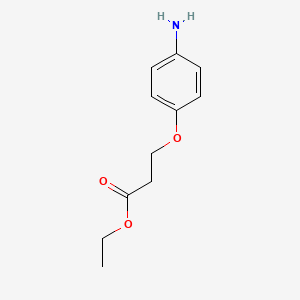
Ethyl 3-(4-aminophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-aminophenoxy)propanoate is an organic compound that belongs to the class of esters. It features a propanoate group attached to an ethyl group and a 4-aminophenoxy group. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-aminophenoxy)propanoate can be synthesized through the reaction of 4-aminophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-aminophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Ethyl 3-(4-aminophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(4-aminophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active 4-aminophenoxypropanoic acid, which can interact with enzymes and receptors in biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-methoxyphenoxy)propanoate
- Ethyl 3-(4-chlorophenoxy)propanoate
- Ethyl 3-(4-bromophenoxy)propanoate
Uniqueness
Ethyl 3-(4-aminophenoxy)propanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the aromatic ring .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 3-(4-aminophenoxy)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3 |
Clé InChI |
OJCZVJGOJUSZGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)
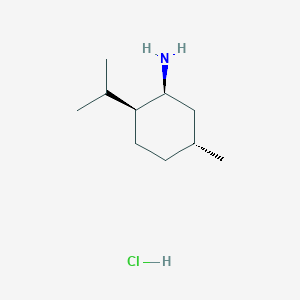

![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
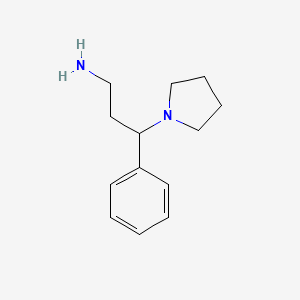
![5-{[Methyl(1-methylpyrrolidin-3-yl)amino]methyl}thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13569345.png)

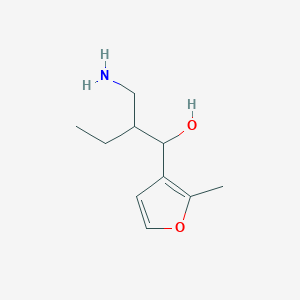
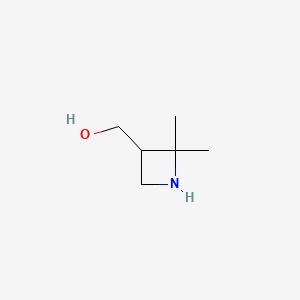
![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13569361.png)
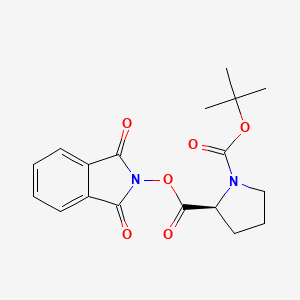
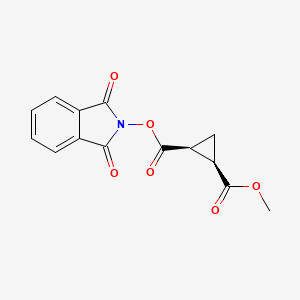
![rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B13569374.png)
